4-(1-Aminobutyl)benzonitrile;hydrochloride
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Overview
Description
4-(1-Aminobutyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H15ClN2. It is a chiral building block used in various chemical syntheses and research applications. The compound is characterized by the presence of an aminobutyl group attached to a benzonitrile moiety, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)benzonitrile;hydrochloride typically involves the reaction of 4-cyanobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles or amines.
Scientific Research Applications
4-(1-Aminobutyl)benzonitrile;hydrochloride is utilized in various scientific research fields:
Chemistry: As a chiral building block in asymmetric synthesis and the development of novel compounds.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)benzonitrile;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of biological molecules. The benzonitrile moiety may also participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminobutyl)benzonitrile
- 4-(1-Aminobutyl)benzonitrile;hydrobromide
- 4-(1-Aminobutyl)benzonitrile;hydroiodide
Uniqueness
4-(1-Aminobutyl)benzonitrile;hydrochloride stands out due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications where these properties are crucial.
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(1-aminobutyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-3-11(13)10-6-4-9(8-12)5-7-10;/h4-7,11H,2-3,13H2,1H3;1H |
InChI Key |
KNHHRFXUZWUIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C#N)N.Cl |
Origin of Product |
United States |
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